3-Oxo-1,3-dihydroisobenzofuran-5-carbonitrile 3-Oxo-1,3-dihydroisobenzofuran-5-carbonitrile
Brand Name: Vulcanchem
CAS No.: 89877-62-3
VCID: VC20761978
InChI: InChI=1S/C9H5NO2/c10-4-6-1-2-7-5-12-9(11)8(7)3-6/h1-3H,5H2
SMILES: C1C2=C(C=C(C=C2)C#N)C(=O)O1
Molecular Formula: C9H5NO2
Molecular Weight: 159.14 g/mol

3-Oxo-1,3-dihydroisobenzofuran-5-carbonitrile

CAS No.: 89877-62-3

Cat. No.: VC20761978

Molecular Formula: C9H5NO2

Molecular Weight: 159.14 g/mol

* For research use only. Not for human or veterinary use.

3-Oxo-1,3-dihydroisobenzofuran-5-carbonitrile - 89877-62-3

Specification

CAS No. 89877-62-3
Molecular Formula C9H5NO2
Molecular Weight 159.14 g/mol
IUPAC Name 3-oxo-1H-2-benzofuran-5-carbonitrile
Standard InChI InChI=1S/C9H5NO2/c10-4-6-1-2-7-5-12-9(11)8(7)3-6/h1-3H,5H2
Standard InChI Key SHFPTPKYWROKQJ-UHFFFAOYSA-N
SMILES C1C2=C(C=C(C=C2)C#N)C(=O)O1
Canonical SMILES C1C2=C(C=C(C=C2)C#N)C(=O)O1

Introduction

Overview of 3-Oxo-1,3-dihydroisobenzofuran-5-carbonitrile

3-Oxo-1,3-dihydroisobenzofuran-5-carbonitrile is a synthetic organic compound with the molecular formula C9H5NO2 and a molecular weight of 159.14 g/mol. It is recognized for its unique structural characteristics that provide a foundation for various chemical reactions and potential biological activities. The compound is also known by several synonyms, including 6-Cyanophthalide and 3-Oxo-1H-2-benzofuran-5-carbonitrile.

Synthesis and Production

The synthesis of 3-Oxo-1,3-dihydroisobenzofuran-5-carbonitrile typically involves cyclization reactions using precursors such as phthalic anhydride and potassium cyanide under controlled conditions.

Synthetic Route:

  • Reagents: Phthalic anhydride, potassium cyanide.

  • Conditions: The reaction is usually carried out in a solvent at elevated temperatures to facilitate cyclization.

  • Purification: Techniques such as column chromatography are employed to obtain high-purity products.

Chemical Reactivity

The compound exhibits diverse chemical reactivity, which includes:

  • Oxidation: Can be oxidized to form corresponding carboxylic acids.

  • Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.

  • Substitution Reactions: Nucleophilic substitution can occur at the nitrile group under basic or acidic conditions.

Biological Activity

Recent research has highlighted the biological significance of 3-Oxo-1,3-dihydroisobenzofuran-5-carbonitrile, particularly its anti-haemorrhagic properties.

Key Findings:

  • The compound has shown effectiveness in neutralizing the haemorrhagic activity induced by snake venom metalloproteinases (SVMPs), which are responsible for severe tissue damage during envenomation.

  • Histological studies revealed that it inhibits basement membrane degradation and reduces inflammatory responses at the site of venom injection.

Mechanism of Action

The mechanism by which 3-Oxo-1,3-dihydroisobenzofuran-5-carbonitrile exerts its biological effects involves:

  • Electrophilic Interactions: The compound acts as an electrophile, engaging with nucleophiles in biological systems.

  • Enzyme Inhibition: It may inhibit specific enzymes or receptors involved in coagulation and inflammatory pathways.

Applications in Research

This compound serves multiple roles in scientific research:

  • Organic Synthesis: It is utilized as an intermediate in the production of more complex organic molecules.

  • Medicinal Chemistry: Investigated for potential therapeutic applications and as a precursor for drug development.

Comparative Analysis

When compared to similar compounds, such as 1-Oxo-1,3-dihydroisobenzofuran-5-carbonitrile, 3-Oxo-1,3-dihydroisobenzofuran-5-carbonitrile is noted for its distinct reactivity and potential biological activity due to its specific structural features.

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